molecular formula C17H12O B3330638 3-Naphthalen-2-yl-benzaldehyde CAS No. 728919-26-4

3-Naphthalen-2-yl-benzaldehyde

Cat. No.: B3330638
CAS No.: 728919-26-4
M. Wt: 232.28 g/mol
InChI Key: BRFKOOFPFQKSIG-UHFFFAOYSA-N
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Description

3-Naphthalen-2-yl-benzaldehyde is an organic compound with the molecular formula C₁₇H₁₂O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a naphthalene moiety at the 2-position. This compound is known for its aromatic properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Naphthalen-2-yl-benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-2-yl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 3-Naphthalen-2-yl-benzoic acid.

    Reduction: 3-Naphthalen-2-yl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Naphthalen-2-yl-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Naphthalen-2-yl-benzaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalen-1-yl-benzaldehyde
  • 4-Naphthalen-2-yl-benzaldehyde
  • 1-Naphthalen-2-yl-benzaldehyde

Uniqueness

3-Naphthalen-2-yl-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where its specific reactivity and interactions are advantageous.

Properties

IUPAC Name

3-naphthalen-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)11-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFKOOFPFQKSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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